molecular formula C9H11Cl3N2 B13997919 Pyrimidine, 2,4,6-trichloro-5-pentyl- CAS No. 14077-67-9

Pyrimidine, 2,4,6-trichloro-5-pentyl-

Cat. No.: B13997919
CAS No.: 14077-67-9
M. Wt: 253.6 g/mol
InChI Key: ODIFFIIRIFKTLN-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4,6-trichloro-5-pentyl- (C₉H₁₂Cl₃N₂), is a halogenated pyrimidine derivative characterized by three chlorine atoms at positions 2, 4, and 6, and a pentyl (-C₅H₁₁) substituent at position 3. The pentyl group likely enhances lipophilicity compared to smaller alkyl chains, influencing solubility, reactivity, and biological interactions. Halogenated pyrimidines are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic rings, which facilitate nucleophilic substitution reactions .

Properties

CAS No.

14077-67-9

Molecular Formula

C9H11Cl3N2

Molecular Weight

253.6 g/mol

IUPAC Name

2,4,6-trichloro-5-pentylpyrimidine

InChI

InChI=1S/C9H11Cl3N2/c1-2-3-4-5-6-7(10)13-9(12)14-8(6)11/h2-5H2,1H3

InChI Key

ODIFFIIRIFKTLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(N=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathway

  • Synthesis of 5-Pentylbarbituric Acid :

    • React urea with diethyl pentylmalonate in the presence of a base (e.g., sodium ethoxide) under reflux conditions.
    • Mechanism : Base-catalyzed condensation forms the pyrimidine ring, introducing the pentyl group at position 5.
  • Chlorination :

    • Treat 5-pentylbarbituric acid with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 60–75°C for 8–12 hours.
    • Key Conditions :
      • Molar ratio: 1:8 (barbituric acid:POCl₃).
      • Catalyst: Optional use of N-methylpyrrolidone (NMP) to enhance reactivity.
    • Yield : 90–94% (theoretical).

Advantages

  • Avoids aqueous work-up, minimizing wastewater.
  • High purity (>99%) achievable via distillation.

Direct Alkylation of 2,4,6-Trichloropyrimidine

Introducing the pentyl group post-chlorination via nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation.

Synthetic Pathway

Challenges

  • Electron-withdrawing chlorines deactivate the ring, requiring harsh conditions.
  • Competing side reactions (e.g., polysubstitution).

Ring Construction via Hantzsch Pyrimidine Synthesis

Building the pyrimidine core with pre-installed pentyl and chlorine groups.

Synthetic Pathway

  • Condensation :

    • React pentyl-substituted β-keto ester with guanidine hydrochloride in ethanol under reflux.
    • Mechanism : Cyclocondensation forms the pyrimidine ring.
  • Chlorination :

    • Treat the intermediate with POCl₃ at 110°C for 6 hours.
    • Yield : 75–85% (theoretical).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Purity Complexity
Chlorination of 5-pentylbarbituric acid 5-Pentylbarbituric acid POCl₃, PCl₅ 90–94% >99% Moderate
Direct alkylation 2,4,6-Trichloropyrimidine PentylMgBr, CuI 60–70% 85–90% High
Hantzsch synthesis β-Keto ester, guanidine POCl₃ 75–85% 90–95% Low

Optimization Insights

  • Chlorination Efficiency : Excess POCl₃ (>6 mol eq.) reduces sublimation of PCl₅ residues.
  • Distillation : Post-reaction distillation at 20 mbar removes phosphorus impurities, enhancing purity.
  • Safety : Non-aqueous work-up prevents hazardous phosphate wastewater.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-5-pentyl-pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and under reflux conditions.

    Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from substitution reactions include various substituted pyrimidine derivatives, depending on the nucleophile used. For example, reaction with an amine can yield an amino-substituted pyrimidine .

Scientific Research Applications

2,4,6-Trichloro-5-pentyl-pyrimidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyrimidine derivatives are known for their therapeutic potential. This compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and pharmaceuticals. .

Mechanism of Action

The mechanism of action of 2,4,6-trichloro-5-pentyl-pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and the pentyl group contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The pentyl group in the target compound increases lipophilicity compared to methyl (C₅H₁₁ vs.
  • Halogen Positioning : Compounds with chlorine at positions 2,4,6 (e.g., 2,4,6-trichloro-5-methylpyrimidine) exhibit distinct reactivity compared to those with chlorine at 2,4,5 (e.g., 2,4,5-trichloro-6-methylpyrimidine) due to differences in electron withdrawal and steric effects .
  • Functional Groups : Brominated analogs (e.g., 4,6-dibromo-2-(2',4'-dihydroxyphenyl)pyrimidine) demonstrate enhanced antitumor activity (IC₅₀: 1.61–2.95 µM) compared to chlorinated derivatives, likely due to increased electrophilicity and hydrogen-bonding capacity .

Antitumor Activity

  • Brominated Pyrimidines : 4,6-Dibromo-2-(2',4'-dihydroxyphenyl)pyrimidine (P01F08) shows potent antiproliferative effects in leukemia cell lines (IC₅₀: 1.61–2.95 µM) with minimal toxicity to healthy cells, attributed to selective apoptosis induction .

Antimicrobial Activity

  • Dihydropyrimidines : Derivatives like 5-substituted 2-thioxo-4-aryl-dihydropyrimidines exhibit broad-spectrum antimicrobial activity by inhibiting bacterial/fungal enzyme systems .

Stability and Toxicity Considerations

  • Chlorinated Derivatives : Higher chlorine content (e.g., 2,4,6-trichloro-5-methylpyrimidine) may increase environmental persistence and toxicity risks, necessitating careful handling .
  • Alkyl Chain Impact : The pentyl group in the target compound could enhance metabolic stability but may also raise concerns about bioaccumulation .

Q & A

Q. What are the common synthetic routes for 2,4,6-trichloro-5-pentylpyrimidine and its derivatives?

Methodological Answer: The synthesis typically involves halogenation and alkylation steps. A standard approach is the chlorination of pyrimidine precursors using POCl₃ under reflux conditions. For example, intermediate pyrimidine-2,4(1H,3H)-dione can be converted to 2,4-dichloro-5-(chloromethyl)pyrimidine via POCl₃-mediated chlorination, followed by nucleophilic substitution with a pentyl group using K₂CO₃ or KI . Variations in alkylation conditions (e.g., solvent polarity, temperature) influence yield and regioselectivity.

Q. What analytical techniques are recommended for characterizing the purity and structure of 2,4,6-trichloro-5-pentylpyrimidine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry (e.g., pentyl group at C-5) .
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns .
  • Chromatography (HPLC/GC): Assesses purity; reverse-phase HPLC with UV detection is preferred for polar halogenated derivatives .

Q. What strategies enhance the stability of 2,4,6-trichloro-5-pentylpyrimidine under storage?

Methodological Answer:

  • Storage Conditions: Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of C-Cl bonds.
  • Stabilizers: Add desiccants (e.g., molecular sieves) to minimize moisture-induced degradation .
  • Solvent Choice: Dissolve in anhydrous DMSO or DMF for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents at the 5-position of the pyrimidine ring?

Methodological Answer:

  • Electrophilic Substitution: Use directing groups (e.g., nitro at C-5) to enhance reactivity. Nitro groups ortho to halogens increase susceptibility to nucleophilic attack .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield for alkylation (e.g., 79–80% yield in microwave vs. 60% conventional heating) .
  • Catalysis: Pd/Cu catalysts enable cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl substitutions .

Q. How do steric and electronic effects influence intermolecular interactions in crystal engineering applications?

Methodological Answer:

  • Steric Effects: The pentyl group introduces steric hindrance, affecting packing in metal-organic frameworks (MOFs). For example, CrCl₂(pyrimidine) forms 1D chains bridged by pyrimidine, where bulkier substituents reduce dimensionality .
  • Electronic Effects: Electron-withdrawing Cl groups enhance π-π stacking and hydrogen bonding with co-crystallization agents (e.g., carboxylic acids) .

Q. What challenges arise in achieving regioselective substitution in polyhalogenated pyrimidines?

Methodological Answer:

  • Competing Reactivity: C-4 and C-2 chlorines exhibit differential reactivity due to electron-withdrawing effects. C-4 is more reactive in SNAr reactions when activated by nitro groups .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor C-4 substitution, while non-polar solvents (e.g., toluene) promote C-2 reactions .

Q. How can computational chemistry predict the reactivity of 2,4,6-trichloro-5-pentylpyrimidine?

Methodological Answer:

  • DFT Calculations: Model transition states for nucleophilic substitutions to predict activation energies and regioselectivity .
  • Molecular Docking: Screen derivatives for binding to biological targets (e.g., EGFR kinase domain) by simulating hydrogen bonding with hinge regions .

Q. What strategies minimize off-target effects when designing pyrimidine derivatives for biological activity?

Methodological Answer:

  • Covalent Inhibitor Design: Introduce electrophilic warheads (e.g., acrylamides) at C-2/C-4 to target cysteine residues selectively, as seen in FGFR4 inhibitors .
  • Prodrug Approaches: Mask reactive groups (e.g., Cl) with enzymatically cleavable protectors to reduce nonspecific alkylation .

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